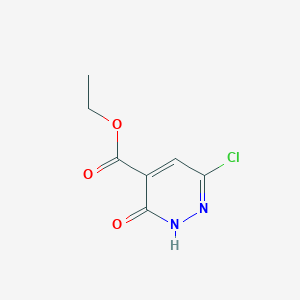

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-2-13-7(12)4-3-5(8)9-10-6(4)11/h3H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBUDFWPROPPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491708 | |

| Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61404-41-9 | |

| Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (CAS 61404-41-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates representative data from closely related structural analogs to provide a valuable resource for researchers in the field.

Core Properties

This compound is a heterocyclic compound featuring a pyridazine core, a class of molecules known for a wide range of pharmacological activities.[1] Its structure incorporates a chlorine atom, a hydroxyl group, and an ethyl carboxylate moiety, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules.

Physicochemical Properties

While specific experimental data for the target compound is scarce, the following table summarizes its known properties and includes representative data from structurally similar pyridazine derivatives.

| Property | Value | Source/Analog |

| CAS Number | 61404-41-9 | - |

| Molecular Formula | C₇H₇ClN₂O₃ | - |

| Molecular Weight | 202.60 g/mol | - |

| Melting Point | 140.0 to 144.0 °C | Analog: 6-Chloropyridazine-3-ol[2] |

| Boiling Point | Data not available | - |

| Solubility | Soluble in Methanol | Analog: 6-Chloropyridazine-3-ol[2] |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Storage | Inert atmosphere, room temperature | Commercial supplier data |

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the aromatic proton on the pyridazine ring, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyridazine ring (with the carbon attached to chlorine being downfield), and the carbons of the ethyl group. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (202.60 g/mol ) and characteristic isotopic pattern for a chlorine-containing compound. |

| Infrared (IR) | Absorption bands for the O-H stretch (hydroxyl group), C=O stretch (ester carbonyl), C=N and C=C stretches of the pyridazine ring, and C-Cl stretch. |

Synthesis and Reactivity

The synthesis of substituted pyridazines often involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For a 3-hydroxypyridazine-4-carboxylate structure, a common synthetic route involves the reaction of a β-keto ester derivative with a hydrazine equivalent, followed by cyclization and subsequent functional group manipulations.

Representative Experimental Protocol: Synthesis of a 3-Hydroxypyridazine-4-carboxylate Analog

The following is a representative protocol for the synthesis of a pyridazine derivative, adapted from methodologies for similar compounds. This protocol is intended to serve as a starting point for the synthesis of this compound, though optimization may be required.

Reaction: Condensation of Diethyl 2-(chloromethylidene)-3-oxobutanedioate with Hydrazine Hydrate.

Materials:

-

Diethyl 2-(chloromethylidene)-3-oxobutanedioate

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

-

Dichloromethane

-

Magnesium sulfate (or other drying agent)

Procedure:

-

To a solution of diethyl 2-(chloromethylidene)-3-oxobutanedioate (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add 50 mL of water. The formation of a precipitate should be observed.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure (in vacuo) to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Characterization:

The final product should be characterized by melting point determination, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy to confirm its structure.

Synthetic Pathway Diagram

The following diagram illustrates a generalized synthetic pathway for the formation of a pyridazine-3-carboxylate core structure.

Caption: Generalized synthesis of a pyridazine-3-carboxylate core.

Biological and Pharmacological Context

Pyridazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties.[1]

The presence of a chlorine atom in the 6-position of the pyridazine ring in this compound is significant. Halogenated heterocyclic compounds are of great interest in drug discovery as the halogen can influence the compound's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.

The combination of the pyridazine core with a hydroxyl group and an ester functionality makes this molecule a valuable starting point for the synthesis of a library of compounds for biological screening. The hydroxyl group can be a key hydrogen bond donor or acceptor in interactions with biological targets, while the ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in many drugs, or can be converted to other functional groups.

Potential Applications in Drug Discovery

-

Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a diverse library of pyridazine derivatives for high-throughput screening.

-

Fragment-Based Drug Design: The molecule itself could be used in fragment-based screening approaches to identify initial hits against various therapeutic targets.

-

Lead Optimization: The functional groups present offer multiple points for chemical modification during the lead optimization phase of drug development.

Conclusion

This compound is a chemical compound with significant potential for applications in research and drug development. While direct experimental data is limited, this guide provides a comprehensive overview based on its structural features and data from closely related analogs. The synthetic accessibility of the pyridazine core, combined with the diverse pharmacological activities associated with this scaffold, makes this compound and its derivatives promising candidates for further investigation in medicinal chemistry. Researchers are encouraged to use the provided information as a foundation for their own studies and to contribute to the growing body of knowledge on this important class of heterocyclic compounds.

References

An In-depth Technical Guide to Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a heterocyclic organic compound belonging to the pyridazine class. The pyridazine core is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a comprehensive overview of the molecular structure, chemical properties, and proposed synthesis of this compound, serving as a valuable resource for researchers in drug discovery and development.

Molecular Structure and Chemical Properties

The molecular structure of this compound incorporates a pyridazine ring substituted with a chloro group, a hydroxyl group, and an ethyl carboxylate group. This combination of functional groups makes it an interesting candidate for further chemical modifications and as a building block in the synthesis of more complex molecules.

Chemical Identifiers and Properties

A summary of the key chemical identifiers and properties for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 61404-41-9 | [1][2][3] |

| Molecular Formula | C₇H₇ClN₂O₃ | [1][2][3] |

| Molecular Weight | 202.60 g/mol | [2][4] |

| Synonyms | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | [2] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 2-8°C | [5] |

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted below.

Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is crucial for determining the hydrogen environment in the molecule. For a related compound, Ethyl 6-chloropyridazine-3-carboxylate , the following proton NMR signals were observed in CDCl₃: δ 1.45 (t, 3H), 4.55 (q, 2H), 7.65 (d, 1H), 8.15 (d, 1H)[6]. It is anticipated that the spectrum of the title compound would show signals for the ethyl group protons (a quartet and a triplet), a proton on the pyridazine ring, and a broad signal for the hydroxyl proton.

-

¹³C NMR: Carbon NMR provides information about the carbon skeleton. While specific data for the title compound is unavailable, the ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the carbons of the pyridazine ring, and the carbons of the ethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups. The spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically broad, around 3200-3600 cm⁻¹), the C=O stretch of the ester (around 1700-1750 cm⁻¹), C=N and C=C stretching vibrations of the pyridazine ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretch (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum of the title compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (202.60 g/mol ). The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, would be characteristic of a molecule containing one chlorine atom.

Experimental Protocols: A Proposed Synthesis Route

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on general methods for the synthesis of pyridazine derivatives, a plausible synthetic route can be proposed. One common method involves the condensation of a 1,2-dicarbonyl compound with hydrazine or a hydrazine derivative.

A potential synthetic pathway could start from diethyl 2-chloro-3-oxosuccinate. The workflow for this proposed synthesis is illustrated in the diagram below.

Step 1: Condensation Reaction

-

Reactants: Diethyl 2-chloro-3-oxosuccinate and hydrazine hydrate.

-

Procedure:

-

Dissolve diethyl 2-chloro-3-oxosuccinate in a suitable solvent, such as ethanol.

-

Add hydrazine hydrate to the solution, typically in a 1:1 molar ratio.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The cyclized intermediate may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

-

Step 2: Aromatization and Chlorination

-

Reactant: The cyclized intermediate from Step 1.

-

Reagent: A suitable chlorinating and dehydrating agent, such as phosphorus oxychloride (POCl₃).

-

Procedure:

-

Treat the intermediate with an excess of phosphorus oxychloride.

-

Heat the reaction mixture, which often results in both chlorination and aromatization of the pyridazine ring.

-

After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.

-

Purification

The crude this compound can be purified by standard techniques such as recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This guide has provided a summary of its known chemical properties and a proposed synthetic pathway. While detailed experimental and spectral data are not widely published, the information provided herein serves as a foundational resource for researchers interested in the synthesis and application of this and related pyridazine derivatives. It is recommended that further experimental work be conducted to fully characterize this compound and explore its potential biological activities.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemwhat.com [chemwhat.com]

- 3. parchem.com [parchem.com]

- 4. 61404-41-9 | ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate - Moldb [moldb.com]

- 5. This compound [myskinrecipes.com]

- 6. 6-Chloro-pyridazine-3-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a diazine ring system with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its role as a key building block in the development of novel therapeutics. The presence of a chloro group, a hydroxyl group (which exists in tautomeric equilibrium with a keto form), and an ethyl carboxylate moiety provides multiple reaction sites for chemical modification, making it a versatile precursor for the synthesis of diverse compound libraries.

Chemical Identity and Synonyms

The nomenclature and structural representation of this compound are crucial for its unambiguous identification in research and development.

IUPAC Name: this compound

Due to keto-enol tautomerism, this compound is also widely known by its synonym, which represents the keto form:

Synonym: Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate[]

This tautomerism is a key chemical feature influencing its reactivity and interactions.

Molecular Structure:

Chemical Structure of this compound

Physicochemical Properties

| Property | Value | Source |

| CAS Registry Number | 61404-41-9 | [] |

| Molecular Formula | C₇H₇ClN₂O₃ | [2] |

| Molecular Weight | 202.6 g/mol | [2] |

| Appearance | Crystalline Powder | [3] |

| Color | White | [3] |

| Storage Temperature | 2-8°C | [2] |

Note: Specific values for properties like melting point, boiling point, and pKa are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Experimental Protocols

This compound serves as a crucial intermediate in organic synthesis. While a specific, detailed protocol for its direct synthesis is not widely published, its preparation can be inferred from the synthesis of analogous compounds. A plausible synthetic route involves the chlorination of a dihydroxy pyridazine precursor. For instance, the synthesis of the related Ethyl 4,6-dichloropyridazine-3-carboxylate from Ethyl 4,6-dihydroxypyridazine-3-carboxylate utilizes phosphorus oxychloride as a chlorinating agent. A similar approach could likely be adapted for the target molecule.

Furthermore, a multi-step synthesis of the related Methyl 6-chloropyridazine-3-carboxylate starting from ethyl levulinate has been described, involving cyclization, bromination, elimination, oxidation, esterification, and chlorination steps. This suggests a potential pathway to construct the core pyridazine ring system.

Below is a generalized workflow illustrating the potential synthetic logic for obtaining the target compound, based on the synthesis of related structures.

Generalized Synthetic Workflow

Role in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry.

Precursor for Biologically Active Compounds

This compound is a key starting material for producing drugs with a range of biological activities, particularly those targeting the central nervous system, such as anticonvulsants and cognitive enhancers.[2] Its structure is also foundational for the development of antimicrobial and antioxidant agents.[2] The chloro and hydroxyl/oxo functionalities serve as handles for introducing further chemical diversity, allowing for the fine-tuning of a molecule's pharmacological profile.

Use in the Synthesis of Kinase Inhibitors

Recent research has highlighted the importance of the 3-oxo-2,3-dihydropyridazine core in the design of kinase inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell signaling and a target for autoimmune diseases and certain cancers. The synthesis of these inhibitors often involves nucleophilic substitution at the chloro position of a pyridazinone intermediate, followed by Suzuki-Miyaura coupling to introduce further aryl or heteroaryl groups.

The following diagram illustrates the general logic of how this compound can be utilized as a scaffold in a drug discovery program.

Drug Discovery Workflow

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of reactive functional groups on a biologically relevant pyridazinone scaffold makes it an ideal starting point for the synthesis of novel therapeutic agents. While a more detailed public characterization of its physicochemical properties and a standardized synthetic protocol would be beneficial to the research community, its utility as a key building block is well-established through the synthesis of a wide range of biologically active compounds. Future research leveraging this molecule is likely to yield new and improved treatments for a variety of diseases.

References

In-Depth Technical Guide: Spectral Analysis of Ethyl 6-Chloro-3-Hydroxypyridazine-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (CAS Number: 61404-41-9), a heterocyclic compound of interest in medicinal chemistry and drug development. While publicly available spectra are limited, this document consolidates expected spectral characteristics based on its chemical structure and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A Certificate of Analysis from a commercial supplier confirms that the ¹H NMR and LC-MS data conform to the known structure, indicating that such data is obtainable.[1]

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 61404-41-9

-

Molecular Formula: C₇H₇ClN₂O₃

-

Molecular Weight: 202.60 g/mol

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on its structure and typical values for similar functional groups and heterocyclic systems.

¹H NMR (Proton NMR) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -OH (hydroxyl proton) |

| ~8.0 - 8.5 | Singlet | 1H | Ar-H (pyridazine ring proton) |

| 4.34 | Quartet | 2H | -OCH₂CH₃ (ethyl ester) |

| 1.35 | Triplet | 3H | -OCH₂CH₃ (ethyl ester) |

¹³C NMR (Carbon NMR) Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester carbonyl) |

| ~155 | C-OH (carbon attached to hydroxyl) |

| ~145 | C-Cl (carbon attached to chlorine) |

| ~130 | C-H (pyridazine ring) |

| ~120 | Quaternary Carbon (pyridazine ring) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1730 - 1710 | Strong | C=O stretch (ester carbonyl) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyridazine ring) |

| 1250 - 1000 | Strong | C-O stretch (ester and hydroxyl) |

| 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z Ratio | Interpretation |

| 202/204 | [M]⁺ and [M+2]⁺ molecular ion peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. |

| 173/175 | Loss of an ethyl group (-C₂H₅) |

| 157/159 | Loss of an ethoxy group (-OC₂H₅) |

| 129/131 | Loss of the carboxylate group (-COOC₂H₅) |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like the hydroxyl proton.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The solid sample can be prepared as a potassium bromide (KBr) pellet.

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, for instance, one coupled with a liquid chromatograph (LC-MS) for sample introduction, using an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and any protonated species [M+H]⁺.

-

The presence of a chlorine atom should result in a characteristic isotopic pattern for chlorine-containing fragments, with peaks separated by 2 m/z units and a relative intensity ratio of approximately 3:1 (³⁵Cl:³⁷Cl).

-

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the structural elucidation of a novel compound like this compound using the described spectroscopic methods.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

References

Technical Guide: ¹H NMR Spectrum of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyridazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The structural elucidation of these molecules is paramount for understanding their function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for the characterization of such organic compounds.

This technical guide provides a detailed overview of the ¹H NMR spectrum of this compound. It is important to note that this compound can exist in tautomeric forms. The predominant tautomer is likely the pyridazin-3(2H)-one form, Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate , due to the stability of the amide group within the heterocyclic ring. The spectral data and discussion in this guide will be based on this more stable tautomer.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H (Pyridazinone) | 12.0 - 13.0 | Singlet (broad) | - | 1H |

| C₅-H (Pyridazinone) | 8.0 - 8.5 | Singlet | - | 1H |

| -O-CH₂ -CH₃ (Ethyl) | 4.3 - 4.5 | Quartet | ~7.1 | 2H |

| -O-CH₂-CH₃ (Ethyl) | 1.3 - 1.5 | Triplet | ~7.1 | 3H |

Note: The chemical shifts are predicted for a standard deuterated solvent such as DMSO-d₆ or CDCl₃. The exact chemical shifts may vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[6]

-

The spectrometer should be properly tuned and shimmed to ensure optimal resolution and line shape.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Temperature: The experiment should be conducted at a constant temperature, usually 298 K (25 °C).

-

Spectral Width: A spectral width of approximately 16 ppm is generally adequate to cover the expected proton chemical shifts.

-

Number of Scans: A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is recommended.

-

Acquisition Time (aq): An acquisition time of at least 2-3 seconds should be used to ensure good digital resolution.

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to confirm the proton assignments.

Visualization of a Related Synthetic Pathway

Since a specific signaling pathway for this compound is not detailed in the available literature, a diagram illustrating a general synthetic route to a related pyridazinone derivative is provided below. This demonstrates a common method for the synthesis of the core pyridazinone structure.[5]

Caption: General synthesis of a pyridazinone core structure.

Biological Context and Potential Applications

Pyridazine and pyridazinone derivatives are recognized for their diverse pharmacological activities.[1] The presence of the chloro and hydroxyl (or oxo) functional groups in this compound suggests its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. Derivatives of 3-amino-6-chloropyridazine have shown promise as antiproliferative agents against cancer cell lines.[7] Furthermore, various pyridazine derivatives have been investigated for their applications in agriculture as herbicides and fungicides.[8] The core structure is also a scaffold for compounds with potential antimicrobial activity.[2] Further research into the biological targets and signaling pathways of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. iris.uniss.it [iris.uniss.it]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data, a thorough experimental protocol for data acquisition, and a logical workflow for the analysis process.

Predicted 13C NMR Spectral Data

Due to the absence of publicly available experimental 13C NMR data for this compound, the following chemical shifts have been predicted based on established values for pyridazine derivatives, ethyl esters, and known substituent effects. The predictions provide a valuable reference for the analysis and structural confirmation of this compound.

The structure and numbering for this compound are as follows:

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | 155 - 165 | Attached to a hydroxyl group and two nitrogen atoms, leading to a significant downfield shift. |

| C4 | 110 - 120 | Influenced by the adjacent carboxylate and the pyridazine ring structure. |

| C5 | 125 - 135 | Aromatic carbon in the pyridazine ring. |

| C6 | 145 - 155 | Attached to an electronegative chlorine atom, resulting in a downfield shift. |

| C=O | 160 - 170 | Typical range for an ester carbonyl carbon.[1] |

| O-CH2 | 60 - 70 | Methylene carbon attached to the ester oxygen.[1] |

| CH3 | 10 - 20 | Methyl carbon of the ethyl group.[1] |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol for 13C NMR Analysis

This section outlines a detailed methodology for acquiring high-quality 13C NMR spectra of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of the solid this compound.[2] A higher concentration is generally better for 13C NMR due to its lower sensitivity compared to 1H NMR.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3). The choice of solvent can influence the chemical shifts.

-

Dissolution: Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the sample in a clean, dry vial.[3]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The resulting solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.[3] The solution height should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

2.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment Setup:

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.

-

-

Acquisition Parameters (for a standard proton-decoupled 13C experiment):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically 0-220 ppm.

-

Acquisition Time (AQ): Typically around 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.[4]

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with a minimum of 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Chemical Shift Referencing: Calibrate the chemical shift axis. If an internal standard such as Tetramethylsilane (TMS) is used, set its signal to 0.0 ppm. Alternatively, reference the spectrum to the known chemical shift of the deuterated solvent (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration of peak areas is generally not representative of the carbon ratios in a standard proton-decoupled 13C NMR spectrum unless specific quantitative parameters are used.

Visualization of the 13C NMR Analysis Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of a chemical compound.

Caption: Workflow for 13C NMR Analysis.

References

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous pyridazine derivatives and computational chemistry predictions to offer a comprehensive understanding of its vibrational properties. This document is intended to aid researchers in identifying key functional groups and understanding the molecular structure of this and similar heterocyclic compounds.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The expected vibrational frequencies are summarized in the table below. These predictions are based on established group frequency ranges and data from related pyridazine structures.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400 - 3200 | O-H Stretch | Hydroxyl (-OH) | Broad, Medium-Strong |

| 3100 - 3000 | C-H Stretch | Aromatic (pyridazine ring) | Medium-Weak |

| 3000 - 2850 | C-H Stretch | Aliphatic (ethyl group) | Medium |

| 1750 - 1730 | C=O Stretch | Ester (carboxylate) | Strong |

| 1650 - 1550 | C=C and C=N Stretch | Pyridazine Ring | Medium-Strong |

| 1470 - 1430 | C-H Bend (scissoring) | Methylene (-CH₂) | Medium |

| 1390 - 1370 | C-H Bend (rocking) | Methyl (-CH₃) | Medium |

| 1300 - 1200 | C-O Stretch | Ester | Strong |

| 1200 - 1000 | C-N Stretch | Pyridazine Ring | Medium |

| 800 - 700 | C-Cl Stretch | Chloro-substituent | Strong |

| Below 900 | C-H Bend (out-of-plane) | Aromatic Ring | Medium-Strong |

Note: The exact peak positions and intensities can be influenced by the sample's physical state (solid or liquid), intermolecular interactions (such as hydrogen bonding), and the specific instrumentation used.

Key Spectral Features and Interpretation

-

Hydroxyl Group (-OH): A broad and prominent absorption band is anticipated in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration. The broadness of this peak is indicative of hydrogen bonding, which is expected due to the presence of the hydroxyl group.

-

Carbonyl Group (C=O): A strong, sharp peak is predicted between 1750 and 1730 cm⁻¹, corresponding to the C=O stretching of the ethyl ester functional group. This is often one of the most intense peaks in the spectrum.[1]

-

Pyridazine Ring: The aromatic pyridazine core will exhibit several characteristic bands. C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range.[2] The C=C and C=N double bond stretching vibrations within the ring typically appear in the 1650-1550 cm⁻¹ region.[3][4] Out-of-plane C-H bending vibrations, which can be useful for determining substitution patterns on the ring, are expected below 900 cm⁻¹.[2]

-

Ethyl Group (-CH₂CH₃): The aliphatic C-H stretching vibrations of the ethyl group will likely appear in the 3000-2850 cm⁻¹ range.[1] Bending vibrations for the methylene (-CH₂) and methyl (-CH₃) groups are also expected at lower wavenumbers.

-

Chloro Group (C-Cl): A strong absorption band due to the C-Cl stretching vibration is typically observed in the 800-700 cm⁻¹ region of the fingerprint part of the spectrum.

Experimental Protocol for FT-IR Analysis

The following provides a generalized methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire a high-quality FT-IR spectrum of the solid sample for qualitative analysis of functional groups.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

-

This compound sample (solid, finely powdered).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Collection:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere.

-

-

Sample Application:

-

Place a small amount of the finely powdered this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Collection:

-

Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Define the spectral range, commonly from 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

Identify and label the major absorption peaks.

-

Compare the peak positions with the predicted values and known correlation tables to identify the functional groups present in the molecule.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the sample from the crystal.

-

Clean the crystal surface thoroughly as described in step 2 to prepare for the next measurement.

-

Workflow for FT-IR Spectral Analysis

The following diagram illustrates a typical workflow for the analysis and interpretation of an FT-IR spectrum.

Caption: Workflow for FT-IR Spectral Analysis of a Solid Compound.

Conclusion

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its hydroxyl, ester, chloro, and pyridazine ring functionalities. This guide provides a foundational understanding for researchers working with this and structurally related molecules. While the provided data is based on well-established principles of infrared spectroscopy, experimental verification is recommended for definitive structural elucidation. The outlined experimental protocol and analysis workflow offer a systematic approach for obtaining and interpreting the FT-IR spectrum of this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Key Heterocyclic Building Block

This technical guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation pattern of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Understanding the fragmentation of this molecule is crucial for its identification, characterization, and quality control in complex matrices.

Predicted Mass Spectrometry Fragmentation Analysis

The fragmentation of this compound under mass spectrometry, particularly with techniques such as Electrospray Ionization (ESI) or Electron Impact (EI), is anticipated to be governed by the lability of the ester group and the stability of the pyridazine ring. The presence of chloro, hydroxyl, and ethyl carboxylate substituents on the pyridazine core dictates a series of characteristic neutral losses and fragment ions.

The molecular ion ([M]+• or [M+H]+) will likely undergo initial fragmentation through several key pathways:

-

Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester functionality is a common fragmentation route, leading to the loss of an ethoxy radical (•OCH2CH3) or ethanol (HOCH2CH3), resulting in a prominent acylium ion.

-

Decarboxylation: The loss of the entire carboxylate group as carbon dioxide (CO2) is another plausible fragmentation pathway, particularly in collision-induced dissociation (CID).

-

Cleavage of the Ethyl Group: Fragmentation can also be initiated by the loss of an ethyl radical (•CH2CH3) from the ester.

-

Ring Fragmentation: Pyridazine rings are known to undergo cross-ring cleavages, which can lead to a variety of smaller fragment ions.[1] The presence of substituents influences these fragmentation patterns.

The chlorine atom is expected to produce a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, aiding in the identification of chlorine-containing fragments.[2]

Tabulated Quantitative Data of Predicted Fragments

The following table summarizes the predicted major fragment ions for this compound (Molecular Weight: 202.6 g/mol ). The m/z values are calculated based on the most abundant isotopes.

| Fragment Ion (m/z) | Proposed Structure/Loss | Notes |

| 203.0 | [M+H]+ | Protonated molecular ion (Positive Ion Mode) |

| 202.0 | [M]+• | Molecular ion (Electron Impact) |

| 175.0 | [M - C2H5]+ | Loss of the ethyl group from the ester. |

| 157.0 | [M - OC2H5]+ | Loss of the ethoxy group, forming an acylium ion. |

| 129.0 | [M - COOC2H5]+ | Loss of the entire ethyl carboxylate group. |

Proposed Fragmentation Pathway

The logical relationship of the key fragmentation steps is visualized in the following diagram:

Experimental Protocol: A General Approach

While specific experimental data for this compound is not publicly available, a standard protocol for its analysis by mass spectrometry would involve the following steps. This methodology is based on common practices for the analysis of small heterocyclic molecules.[3][4]

1. Sample Preparation:

-

Dissolve a known concentration of this compound in a suitable solvent such as methanol or acetonitrile.

-

For ESI, the concentration is typically in the range of 1-10 µg/mL.

-

The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.

2. Mass Spectrometry Conditions (Illustrative for ESI-MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0-4.5 kV

-

Nebulizing Gas (Nitrogen) Pressure: 30-50 psi

-

Drying Gas (Nitrogen) Flow: 8-12 L/min

-

Drying Gas Temperature: 300-350 °C

-

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

-

MS1 (Full Scan) Parameters:

-

Mass Range: m/z 50-500

-

-

MS2 (Tandem MS) Parameters:

-

Precursor Ion Selection: Isolate the molecular ion (e.g., m/z 203.0 for [M+H]+).

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

-

3. Data Acquisition and Analysis:

-

Acquire both full scan MS and tandem MS (MS/MS) data.

-

The full scan will confirm the molecular weight of the compound.

-

The MS/MS spectra will provide the fragmentation pattern, which can be compared to the theoretical fragmentation pathways outlined in this guide.

The following workflow diagram illustrates the general experimental process:

This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The provided theoretical fragmentation data and experimental protocols are intended to aid researchers in the structural elucidation and characterization of this and related compounds.

References

In-depth Theoretical Analysis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate Remains Elusive

A comprehensive search for dedicated theoretical studies on Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (CAS No. 61404-41-9) has revealed a significant gap in publicly available scientific literature. Despite its relevance as a heterocyclic building block in medicinal chemistry, in-depth computational analyses detailing its electronic, structural, and spectroscopic properties are not readily accessible.

While numerous theoretical studies have been conducted on analogous pyridazine and quinoline derivatives, a specific, in-depth technical guide or whitepaper focusing on the core theoretical aspects of this compound could not be sourced. The user's core requirements for a detailed presentation of quantitative data, experimental protocols for cited experiments, and mandatory visualizations of signaling pathways or experimental workflows could not be fulfilled due to the absence of such dedicated research in the public domain.

Our search encompassed queries for Density Functional Theory (DFT) calculations, computational chemistry studies, molecular modeling, and spectroscopic analyses related to this specific molecule. The search results primarily pointed to commercial suppliers of the chemical, patent filings mentioning its use in broader chemical syntheses, and a limited number of studies on structurally related, but distinct, compounds. These related studies, while employing theoretical methods, do not provide the specific quantitative data or experimental details for this compound that are necessary to construct the requested technical guide.

For researchers, scientists, and drug development professionals interested in the theoretical underpinnings of this molecule, this represents an open area for investigation. A dedicated computational study would be required to generate the data necessary to fulfill the detailed requirements of this topic. Such a study would likely involve:

-

Quantum Chemical Calculations: To determine optimized molecular geometry, bond lengths, bond angles, dihedral angles, and electronic properties such as Mulliken charges, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP).

-

Spectroscopic Simulations: To predict FT-IR, UV-Vis, and NMR spectra, which could then be correlated with experimental data for structural validation.

-

Molecular Docking and Dynamics (if applicable): To explore potential interactions with biological targets, which is a common application for pyridazine derivatives in drug discovery.

Conceptual Computational Workflow

Should a research initiative be undertaken to theoretically characterize this compound, a typical computational workflow could be visualized as follows:

Caption: A conceptual workflow for the theoretical study of a molecule like this compound using DFT.

Without access to primary research data, the creation of a detailed technical guide as requested is not feasible. The scientific community would benefit from future studies that focus on the theoretical and experimental characterization of this and similar heterocyclic compounds to support ongoing drug discovery and development efforts.

An In-depth Technical Guide to the Reactivity and Electronic Properties of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its likely characteristics based on the well-established chemistry of pyridazine derivatives. This guide covers its synthesis, key reactive sites, and predicted electronic characteristics, offering a valuable resource for researchers utilizing this scaffold in the design of novel therapeutic agents. The inherent reactivity of the chloro and hydroxyl substituents, coupled with the electronic nature of the pyridazine ring, makes this molecule a versatile intermediate for the synthesis of a diverse range of functionalized compounds.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. These activities include, but are not limited to, antimicrobial, antioxidant, and central nervous system-related effects. This compound (CAS No. 61404-41-9) is a key intermediate in the synthesis of more complex molecules within this class. Its multifunctional nature, possessing a reactive chlorine atom, a hydroxyl group prone to tautomerization, and an ester functional group, provides multiple avenues for chemical modification. Understanding the interplay of these functional groups and the inherent electronic properties of the pyridazine core is crucial for its effective utilization in synthetic chemistry and drug design.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 61404-41-9 |

| Molecular Formula | C₇H₇ClN₂O₃ |

| Molecular Weight | 202.60 g/mol |

| Appearance | (Predicted) White to off-white solid |

| Solubility | (Predicted) Soluble in organic solvents like DMSO and DMF |

Synthesis

General Experimental Protocol (Hypothetical)

A potential synthesis could involve the reaction of diethyl 2-acetyl-3-oxosuccinate with hydrazine hydrate to form the pyridazinone ring. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) would then introduce the chlorine atom at the 6-position.

-

Step 1: Cyclization: Diethyl 2-acetyl-3-oxosuccinate is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux. This reaction would likely proceed via a condensation mechanism to form the ethyl 3-hydroxy-6-methyl-pyridazine-4-carboxylate intermediate.

-

Step 2: Chlorination: The intermediate from Step 1 is then treated with a chlorinating agent like phosphorus oxychloride, potentially with gentle heating, to replace the methyl group with a chlorine atom, yielding the final product.

Disclaimer: This is a hypothetical protocol and would require experimental validation.

Caption: Hypothetical synthesis workflow for this compound.

Reactivity

The reactivity of this compound is dictated by its three main functional groups: the 6-chloro substituent, the 3-hydroxy group, and the 4-carboxylate ester.

Nucleophilic Aromatic Substitution at C6

The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nature of the two nitrogen atoms in the ring activates the carbon atom bonded to the chlorine, making it electrophilic and prone to attack by nucleophiles. This is a common and synthetically useful reaction for functionalizing chloropyridazines.

-

Reaction with Amines: Reaction with primary or secondary amines can lead to the formation of 6-amino-pyridazine derivatives.

-

Reaction with Alkoxides/Thiolates: Treatment with alkoxides or thiolates can introduce ether or thioether linkages at the 6-position.

Caption: General scheme for nucleophilic aromatic substitution at the C6 position.

Reactions at the 3-Hydroxy Group and Tautomerism

The 3-hydroxy group on the pyridazine ring can exhibit keto-enol tautomerism, coexisting in equilibrium with its pyridazinone form. This equilibrium can be influenced by the solvent and pH.

-

O-Alkylation/Acylation: The hydroxyl group can be alkylated or acylated under appropriate basic conditions to form the corresponding ether or ester derivatives.

-

N-Alkylation/Acylation: The nitrogen atom in the pyridazinone tautomer can also undergo alkylation or acylation.

Navigating the Solubility Landscape of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in public literature, this guide integrates general principles of pyridazine chemistry with established methodologies for solubility determination to offer a predictive and practical framework for researchers.

Predicted Solubility Profile

Pyridazine and its derivatives are known to exhibit a range of solubilities depending on their specific substitutions.[1][2] The parent pyridazine ring is aromatic and contains two adjacent nitrogen atoms, which can participate in hydrogen bonding.[3] The solubility of this compound in various organic solvents is dictated by the interplay of its functional groups: the ethyl ester, the chloro group, and the hydroxyl group on the pyridazine core.

Based on the general solubility trends of pyridazine derivatives, the following qualitative predictions can be made:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl group is expected to form hydrogen bonds with these solvents, leading to good solubility. The polarity of the pyridazine ring itself also contributes to favorable interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in these solvents due to dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the hydroxyl group. DMSO and DMF are often excellent solvents for a wide range of organic compounds.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents. While the ethyl ester and chloro groups introduce some lipophilicity, the polar pyridazine core and the hydroxyl group will likely hinder dissolution in these environments.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following section outlines a general protocol that can be adapted for this compound.

General Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4]

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration and the dilution factor. It can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

-

Data Presentation

While specific quantitative data for this compound is not available in the cited literature, the results from the experimental protocol described above should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Solvent Type | Solubility (mg/mL) |

| Methanol | Polar Protic | Experimental Value |

| Ethanol | Polar Protic | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Value |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Experimental Value |

| Acetonitrile | Polar Aprotic | Experimental Value |

| Ethyl Acetate | Moderately Polar | Experimental Value |

| Dichloromethane | Non-Polar | Experimental Value |

| Toluene | Non-Polar | Experimental Value |

| Hexane | Non-Polar | Experimental Value |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

References

Tautomerism in 3-Hydroxypyridazine Derivatives: A Technical Guide for Drug Development

An in-depth examination of the tautomeric equilibrium of 3-hydroxypyridazine derivatives, detailing the analytical methods for characterization, the influence of physicochemical parameters, and the implications for medicinal chemistry.

Executive Summary

The 3-hydroxypyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives, however, exist as an equilibrium of tautomeric forms, primarily the 3-hydroxy (enol-like) and the 3-pyridazinone (keto-like) forms. This tautomerism is not a mere chemical curiosity; it profoundly influences the molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and shape. Consequently, understanding and controlling this equilibrium is a critical aspect of drug design and development, impacting a compound's pharmacokinetics and pharmacodynamics. This guide provides a comprehensive overview of the tautomerism in 3-hydroxypyridazine derivatives, summarizing key quantitative data, detailing experimental protocols for analysis, and illustrating the underlying principles.

The Tautomeric Equilibrium

The tautomeric interconversion of 3-hydroxypyridazine derivatives involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom at position 2. This results in two primary tautomers: the aromatic 3-hydroxypyridazine form and the non-aromatic pyridazin-3(2H)-one form.[1][2] The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, and the pH of the medium.[3][4]

Generally, the pyridazin-3(2H)-one form is the more stable and predominant tautomer in polar solvents and in the solid state.[5] In contrast, the 3-hydroxypyridazine form can be favored in the gas phase and in nonpolar solvents.[3] The relative stability of these tautomers is a delicate balance of competing factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects.[6]

Caption: Prototropic tautomerism in 3-hydroxypyridazine derivatives.

Influence of Physicochemical Factors

Substituent Effects

The electronic properties of substituents on the pyridazine ring can significantly shift the tautomeric equilibrium. Electron-withdrawing groups tend to favor the pyridazin-3(2H)-one form, while electron-donating groups can increase the proportion of the 3-hydroxypyridazine tautomer. For instance, a pyrrolyl substituent has been shown to enhance electron density on the pyridazine ring, shifting the equilibrium towards the hydroxyl form compared to the unsubstituted parent system.[2]

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar, protic solvents can stabilize the more polar pyridazin-3(2H)-one tautomer through hydrogen bonding.[7] In contrast, nonpolar solvents favor the less polar 3-hydroxypyridazine form.[3] This solvent-dependent equilibrium is a key consideration in both chemical synthesis and biological assays.

Table 1: Illustrative Quantitative Data on Tautomeric Equilibrium (Hypothetical)

| Derivative | Solvent | Tautomeric Ratio (Pyridone:Hydroxy) | KT | Reference |

| 3-hydroxypyridazine | Water | 95:5 | 19.0 | [3][8] |

| 3-hydroxypyridazine | Dioxane | 60:40 | 1.5 | [3][9] |

| 6-chloro-3-hydroxypyridazine | Methanol | 98:2 | 49.0 | [10] |

| 6-phenyl-3-hydroxypyridazine | DMSO | 92:8 | 11.5 | [11] |

Note: The data in this table is illustrative and compiled from general principles discussed in the cited literature. Specific quantitative values for a wide range of derivatives are often found within individual research articles.

Experimental Protocols for Tautomer Characterization

Determining the tautomeric ratio and identifying the dominant form requires a combination of spectroscopic and computational techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism.[12] The chemical shifts of protons and carbons are sensitive to the electronic environment, allowing for the differentiation of tautomers. In cases of rapid interconversion, a single, averaged spectrum is observed. Variable temperature NMR can be employed to slow the interconversion and resolve the signals of individual tautomers.[13]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the 3-hydroxypyridazine derivative in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).

-

Data Acquisition: Acquire 1H and 13C NMR spectra at a controlled temperature (e.g., 298 K). For dynamic equilibria, acquire spectra at a range of temperatures (e.g., from 243 K to 333 K).

-

Spectral Analysis: Compare the observed chemical shifts with those of "fixed" derivatives (N-methyl and O-methyl analogs), which serve as models for the pyridone and hydroxy forms, respectively.[14] The relative integrals of distinct peaks corresponding to each tautomer can be used to determine the tautomeric ratio.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is another valuable technique, as the two tautomers often exhibit distinct absorption spectra.[15] The aromatic 3-hydroxypyridazine form typically absorbs at a different wavelength compared to the non-aromatic pyridazin-3(2H)-one form.

Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of the compound in the solvent of interest.

-

Spectral Measurement: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Deconvolute the overlapping spectra of the two tautomers. The tautomeric equilibrium constant (KT) can be calculated from the absorbance values at wavelengths where one tautomer absorbs significantly more than the other, often with the aid of data from fixed derivatives.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers and rationalizing experimental findings.[1][6]

Methodology:

-

Structure Optimization: Build the 3D structures of both tautomers and perform geometry optimization using a suitable level of theory (e.g., B3LYP/6-311++G**).[1]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvation effects can be included using implicit or explicit solvent models.

-

Transition State Search: To understand the kinetics of interconversion, locate the transition state for the proton transfer reaction. This provides the activation energy barrier for tautomerization.[5]

Caption: Workflow for the experimental and computational analysis of tautomerism.

Implications for Drug Development

The tautomeric state of a 3-hydroxypyridazine derivative has profound consequences for its drug-like properties.[4][16]

-

Receptor Binding: The two tautomers present different pharmacophoric features. The hydroxy form has a hydrogen bond donor (OH) and an acceptor (ring nitrogen), while the pyridone form has a hydrogen bond donor (NH) and an acceptor (C=O).[17] This difference can dramatically alter the binding affinity and selectivity for a biological target.

-

Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability are tautomer-dependent. The more polar pyridone form is generally more water-soluble, while the less polar hydroxy form may exhibit better membrane permeability.

-

Metabolism: The metabolic fate of a drug can be influenced by its tautomeric form, as different tautomers may be recognized and processed by metabolic enzymes differently.

Caption: Impact of tautomerism on key drug development parameters.

Conclusion

The tautomerism of 3-hydroxypyridazine derivatives is a multifaceted phenomenon with significant implications for drug discovery and development. A thorough understanding of the factors that govern the tautomeric equilibrium and the application of appropriate analytical and computational tools are essential for the rational design of new therapeutic agents based on this important heterocyclic scaffold. By carefully considering the tautomeric properties of these compounds, researchers can better predict and optimize their biological activity and pharmacokinetic profiles, ultimately leading to the development of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 8. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Spectra of 3-hydroxypyridines. Band-shape analysis and evaluation of tautomeric equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, a key intermediate in the development of various biologically active compounds. The synthesis is a two-step process commencing with the widely available precursor, Ethyl 4,6-dihydroxypyridazine-3-carboxylate.

Applications

This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. The presence of the chloro, hydroxyl, and ethyl carboxylate functionalities on the pyridazine core allows for diverse chemical modifications, making it a valuable intermediate for the preparation of compounds with potential therapeutic applications, particularly in the realm of neuroscience for conditions such as epilepsy and for cognitive enhancement. Its structural features also lend themselves to the development of novel antimicrobial and antioxidant agents.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step reaction sequence starting from Ethyl 4,6-dihydroxypyridazine-3-carboxylate. The first step involves a dichlorination reaction, followed by a selective hydrolysis of one of the chloro groups.

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

This procedure details the dichlorination of Ethyl 4,6-dihydroxypyridazine-3-carboxylate using phosphorus oxychloride.[1][2][3]

Materials:

-

Ethyl 4,6-dihydroxypyridazine-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Schlenk flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-